N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide
Description
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide is a synthetic compound featuring a thioxoimidazolidinone core substituted with a 3,4-dimethoxybenzyl group at position 3, a phenyl group at position 1, and an acetamide-linked 2-chlorophenyl moiety at position 2. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C26H24ClN3O4S |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24ClN3O4S/c1-33-22-13-12-17(14-23(22)34-2)16-29-21(15-24(31)28-20-11-7-6-10-19(20)27)25(32)30(26(29)35)18-8-4-3-5-9-18/h3-14,21H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
VJUOKRZXFWCDRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Biological Activity and Mechanisms
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that derivatives containing thioxoimidazolidin structures possess notable antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial and fungal species, with minimum inhibitory concentrations (MICs) indicating strong activity against pathogens .
Anticancer Properties
The thiazolidinone framework present in similar compounds has been linked to antiproliferative activity in cancer cell lines. For example, derivatives have shown moderate to strong anticancer effects in human leukemia cell lines, suggesting that structural modifications can enhance their therapeutic potential .
Neuroprotective Effects
Compounds with similar structural motifs have also been evaluated for neuroprotective effects. The presence of methoxy groups is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
-
Synthesis Techniques : Various synthetic methods have been employed to produce this compound while considering environmental impacts. These methods include:
- Multi-step synthesis involving thioxoimidazolidin derivatives.
- Use of microwave-assisted synthesis for enhanced yields.
- Biological Evaluation : In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The best activity was noted with MIC values ranging from 10.7–21.4 μmol/mL .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct features that enhance its biological efficacy:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Oxo-2-thioxoimidazolidine derivatives | Varies | Noted for antituberculosis activity |
| 3-Dimethoxybenzamide analogs | C₁₉H₂₁N₃O₄ | Explored for neuroprotective effects |
| Thiazole-containing compounds | Varies | Exhibits antimicrobial properties |
Comparison with Similar Compounds
Table 1: Key Structural Differences in Analogues
Key Observations :
- The ethyl-bridged 3,4-dimethoxyphenyl group in may increase lipophilicity compared to the target compound’s direct benzyl substitution.
- Replacement of the imidazolidinone core with a thiazole ring in eliminates the cyclic urea-like structure, likely reducing hydrogen-bonding capacity.
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The thiazole-containing compound exhibits a higher melting point (459–461 K) due to strong R₂²(8) hydrogen-bonded dimers, suggesting superior crystalline stability .
- The target compound’s thioxo group may engage in weaker C–H⋯S interactions compared to the stronger N–H⋯O/N bonds in sulfonamide derivatives .
Preparation Methods
Thiourea-Mediated Cyclization
A foundational approach involves the reaction of N-phenylglycine derivatives with carbon disulfide (CS₂) or thiourea under basic conditions. For example:
-
Reactants : 3,4-Dimethoxybenzylamine, phenyl isocyanate, and thiourea.
-
Conditions : Reflux in ethanol with potassium hydroxide as a base.
-
Mechanism : The amine reacts with phenyl isocyanate to form a urea intermediate, which undergoes cyclization with thiourea to yield the thioxoimidazolidinone ring.
Optimization Insights
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.
-
Temperature : Elevated temperatures (80–100°C) reduce reaction times but may promote side reactions.
Acetamide Side Chain Installation
EDCI/DMAP-Mediated Amidation
The N-(2-chlorophenyl)acetamide moiety is appended via a coupling reaction:
Procedure Highlights
-
Activation : EDCI.HCl activates the carboxylic acid, forming an O-acylisourea intermediate.
-
Nucleophilic Attack : The imidazolidinone’s amine attacks the activated carbonyl, yielding the acetamide.
-
Workup : Sequential washing with HCl, sodium bicarbonate, and brine ensures purity.
Integrated Synthetic Routes
One-Pot Sequential Methodology
A streamlined protocol combines cyclization, alkylation, and amidation in a single reaction vessel:
-
Step 1 : Cyclocondensation of phenylglycine ethyl ester with thiourea in DMF (110°C, 6 h).
-
Step 2 : Alkylation with 3,4-dimethoxybenzyl bromide (room temperature, 12 h).
-
Step 3 : EDCI/DMAP-mediated coupling with 2-chlorophenylacetic acid.
Advantages : Reduced purification steps and improved overall yield (68–72%).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Thiourea Cyclization | Cyclocondensation, alkylation | 65–70 | ≥95 | Regioselectivity control |
| EDCI/DMAP Coupling | Amidation, recrystallization | 76 | ≥98 | Solvent removal optimization |
| One-Pot Synthesis | Sequential reactions | 68–72 | ≥97 | Intermediate stability |
Scalability and Industrial Considerations
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity are governed by its imidazolidinone core, thioxo group (enhancing electrophilicity), 3,4-dimethoxybenzyl substituent (electron-donating effects), and chlorophenyl-acetamide moiety (hydrophobic interactions). The thioxo group facilitates nucleophilic substitutions, while the dimethoxybenzyl group may enhance membrane permeability. Structural analogs with modified substituents show varied activities, highlighting the importance of these moieties in target binding .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 3,4-dimethoxybenzylamine with phenylisothiocyanate to form a thiourea intermediate.
- Step 2 : Cyclization under basic conditions (e.g., K₂CO₃/DMF) to generate the thioxoimidazolidinone core.
- Step 3 : Acetamide coupling via chloroacetylation followed by nucleophilic substitution with 2-chloroaniline. Optimization strategies include:
- Using DMF as a polar aprotic solvent to enhance reactivity.
- Monitoring reaction progress with TLC to minimize byproducts.
- Adjusting pH and temperature (e.g., 60–80°C) for efficient cyclization .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural impurities. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purify intermediates : Employ column chromatography or recrystallization to ensure >95% purity.
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing dimethoxybenzyl with halogenated groups) to isolate activity-contributing moieties .
Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR)?
- Stepwise substitution : Synthesize derivatives with single modifications (e.g., methoxy → hydroxy or chloro groups) and compare IC₅₀ values in target assays.
- Computational docking : Use software like AutoDock to predict binding affinities for specific targets (e.g., kinases or proteases).
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with the thioxo group) using X-ray crystallography or NMR-based ligand titration .
Q. How can solubility challenges during in vitro testing be addressed?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical characterization?
- 2D NMR (NOESY/ROESY) : Identify spatial proximities between protons to confirm stereochemistry.
- VCD (Vibrational Circular Dichroism) : Distinguish enantiomers by analyzing chiral center vibrations.
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data .
Q. How can reaction conditions minimize byproducts during the final acetamide coupling step?
- Coupling agents : Use EDCI/HOBt to activate the carboxyl group and reduce racemization.
- Low-temperature kinetics : Perform reactions at 0–4°C to suppress side reactions.
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .
Methodological Tables
Q. Table 1: Key Synthetic Optimization Parameters
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Cyclization | Solvent | DMF | Increases polarity for faster ring closure |
| Acetamide coupling | Temperature | 25°C | Reduces epimerization |
| Purification | Technique | Column chromatography (SiO₂, hexane/EtOAc) | Achieves >95% purity |
Q. Table 2: Structural Modifications and Bioactivity Trends
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Replacement of 3,4-dimethoxybenzyl with 4-Cl-benzyl | ↑ Cytotoxicity (IC₅₀: 12 μM → 8 μM) | |
| Thioxo → Oxo group | ↓ Antimicrobial activity (MIC: 4 μg/mL → 32 μg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
